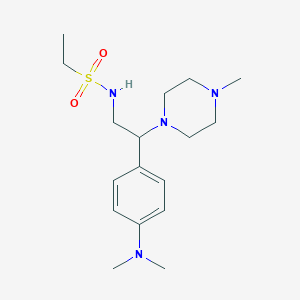

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar sulfonyl compounds involves various chemical reactions and methodologies. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and related compounds showcases the complex nature of synthesizing sulfonyl derivatives, involving reactions that yield products with specific molecular structures and potential pharmacological activities (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonyl compounds, such as those analyzed through X-ray crystallography, reveals significant details about their atomic arrangement and bonding. For instance, studies on the crystal structure of various benzenesulfonamide derivatives provide insights into the molecular geometry and intermolecular interactions that influence the compound's stability and reactivity (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonyl compounds undergo a range of chemical reactions, leading to diverse derivatives with unique properties. For example, the synthesis and characterization of N-dimethylphenyl substituted derivatives highlight the versatility of sulfonyl compounds in forming various chemically active molecules (Aziz‐ur‐Rehman et al., 2014).

Physical Properties Analysis

The physical properties of sulfonyl derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Research on compounds like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole sheds light on the significance of physical properties in determining the compound's application and effectiveness (Nikonov, Sterkhova, & Lazareva, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications and limitations of sulfonyl compounds. Studies focusing on the reaction mechanisms and stability of specific derivatives provide comprehensive insights into the chemical behaviors that are pivotal for their practical applications (Sobczak et al., 2010).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Compounds with structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide have shown significant antimicrobial activities. A study by Ghorab et al. (2017) synthesized a series of compounds evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The most potent compounds demonstrated higher activity compared to reference drugs, indicating their potential as novel antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Antifungal Activity : Additionally, Patel, Kumari, and Patel (2012) reported on thiazolidinone derivatives synthesized from a key intermediate structurally related to the target compound. These derivatives were evaluated against various bacterial and fungal strains, underscoring their potential as antifungal agents (Patel, Kumari, & Patel, 2012).

Enzyme Inhibition and Molecular Docking

Cyclooxygenase-2 Inhibition : Al-Hourani et al. (2016) synthesized and evaluated N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide for its inhibition potency against cyclooxygenase-1 and cyclooxygenase-2 enzymes. Despite not showing significant inhibition, the study provides insights into the structural requirements for enzyme inhibition and highlights the utility of molecular docking in drug development (Al-Hourani et al., 2016).

Enzyme Inhibition and Molecular Docking Study : Alyar et al. (2019) explored the enzyme inhibition properties of new Schiff bases derived from sulfamethoxazole and sulfisoxazole. These compounds were evaluated against a panel of enzymes, demonstrating inhibition against cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies were performed to understand the interaction within the active sites of enzymes, providing valuable insights for future drug design (Alyar et al., 2019).

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O2S/c1-5-24(22,23)18-14-17(21-12-10-20(4)11-13-21)15-6-8-16(9-7-15)19(2)3/h6-9,17-18H,5,10-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQNZJMGIHLVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)